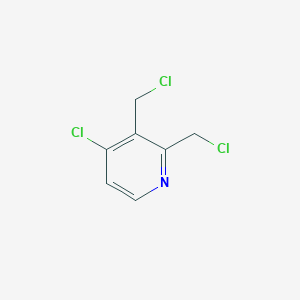

4-Chloro-2,3-bis(chloromethyl)pyridine

Descripción general

Descripción

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de FK480 involucra varios pasos clave, comenzando con la preparación del núcleo de pirrolobenzodiazepina. Este núcleo se sintetiza a través de una serie de reacciones de ciclización que involucran precursores apropiados. La introducción del grupo fluorofenilo y la porción de indolo-2-carboxamida se logra a través de reacciones de sustitución posteriores. Las condiciones de reacción típicamente involucran el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar un alto rendimiento y pureza .

Métodos de Producción Industrial

La producción industrial de FK480 sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para la eficiencia y la rentabilidad, a menudo involucrando reactores de flujo continuo y sistemas automatizados para mantener una calidad constante. El uso de reactivos de alta pureza y estrictas medidas de control de calidad aseguran que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones

FK480 experimenta varias reacciones químicas, incluyendo:

Oxidación: FK480 puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de FK480, potencialmente alterando sus propiedades farmacológicas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Las reacciones de halogenación y nitración a menudo involucran reactivos como bromo, cloro y ácido nítrico.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de FK480, cada uno con perfiles farmacológicos potencialmente únicos. Estos derivados a menudo se estudian para comprender la relación estructura-actividad e identificar compuestos con propiedades terapéuticas mejoradas .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Pyridine Derivatives

4-Chloro-2,3-bis(chloromethyl)pyridine serves as a crucial building block in the synthesis of more complex pyridine derivatives. Its chloromethyl groups allow for further functionalization and modification, making it a valuable intermediate in organic synthesis.

Synthesis of Functionalized Compounds

The compound is utilized in the preparation of various functionalized pyridines, which can be applied in pharmaceuticals and agrochemicals. Researchers employ established synthetic methods to optimize yields and purity during the synthesis process .

Biological Applications

Enzyme Inhibition Studies

The ability of this compound to form covalent bonds with nucleophilic sites on proteins makes it an important tool in studying enzyme mechanisms. It can inhibit specific enzymes by binding to their active sites, thereby altering their functionality. This property is essential for understanding metabolic pathways and developing therapeutic agents .

Pharmaceutical Development

This compound has been explored as an intermediate in the synthesis of various pharmaceuticals, including proton pump inhibitors like Rabeprazole. Its reactivity allows for the development of novel drugs targeting specific biological pathways .

Agrochemical Applications

Herbicide Development

this compound has shown potential as a precursor for herbicides. Its structural reactivity enables the creation of new herbicidal compounds that can effectively target unwanted vegetation while minimizing harm to crops .

Toxicological Profile

A comprehensive toxicological assessment reveals several health considerations associated with this compound:

Case Studies

Several studies have highlighted the applications and biological activity of this compound:

- Enzyme Studies: Research indicates that this compound effectively inhibits certain enzymes by forming stable complexes with their active sites, crucial for understanding metabolic pathways and developing therapeutic agents.

- Antituberculous Compounds: It has been used in synthesizing derivatives exhibiting antituberculous activity, showcasing its potential in treating infectious diseases .

- Herbicidal Properties: Investigations into chlorinated pyridines have revealed effectiveness as herbicides, indicating that this compound may share similar properties .

Mecanismo De Acción

FK480 ejerce sus efectos uniéndose e inhibiendo los receptores CCK-A. Estos receptores están involucrados en varios procesos fisiológicos, incluyendo la digestión y la saciedad. Al bloquear estos receptores, FK480 puede modular la motilidad y secreción gastrointestinal, proporcionando beneficios terapéuticos en condiciones como el síndrome del intestino irritable . Los objetivos moleculares incluyen los receptores CCK-A ubicados en el páncreas y el tracto gastrointestinal, y las vías involucradas incluyen la inhibición de las cascadas de señalización inducidas por CCK .

Comparación Con Compuestos Similares

FK480 se compara con otros antagonistas de los receptores CCK-A, como la loxiglumida. Si bien ambos compuestos inhiben los receptores CCK-A, FK480 es significativamente más potente y tiene una duración de acción más prolongada . Otros compuestos similares incluyen la devazepida y la lorglumida, que también se dirigen a los receptores CCK-A pero difieren en sus perfiles farmacocinéticos y aplicaciones terapéuticas .

Lista de Compuestos Similares

- Loxiglumida

- Devazepida

- Lorglumida

Estos compuestos comparten un mecanismo de acción común pero varían en sus estructuras químicas y propiedades farmacológicas .

Actividad Biológica

4-Chloro-2,3-bis(chloromethyl)pyridine is a chlorinated pyridine derivative characterized by its complex structure, which includes a pyridine ring with two chloromethyl groups and one chlorine atom. This compound has garnered interest due to its potential biological activity and applications in synthetic chemistry. The molecular formula of this compound is C₇H₆Cl₃N, and it typically appears as a colorless to yellowish liquid with a pungent odor.

This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in research, and relevant case studies.

The biological activity of this compound is primarily linked to its ability to interact with various biomolecules. The compound's chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, potentially altering their structure and function. This reactivity makes it a valuable tool in enzyme mechanism studies and as a ligand in biochemical assays.

Applications in Research

- Enzyme Inhibition Studies : The compound has been utilized in studies investigating enzyme mechanisms. Its ability to covalently modify proteins allows researchers to explore the functional implications of such modifications.

- Synthetic Biology : As an intermediate in organic synthesis, this compound serves as a building block for creating more complex molecules with potential therapeutic applications.

- Pharmaceutical Development : Derivatives of this compound have been explored for their potential use in pharmaceuticals, particularly in the development of enzyme inhibitors.

Toxicity and Safety Concerns

Due to the presence of multiple chlorine atoms, this compound is considered hazardous. Proper safety measures should be taken when handling this compound, as it may pose risks to health and the environment.

Comparative Analysis with Similar Compounds

The unique substitution pattern of this compound distinguishes it from other pyridine derivatives. Below is a comparison table highlighting key differences:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,6-Bis(chloromethyl)pyridine | Two chloromethyl groups at positions 2 and 6 | Different substitution pattern affects reactivity |

| 2-Chloromethylpyridine | One chloromethyl group | Simpler structure leads to distinct reactivity |

| 3-Chloro-2-methylpyridine | One chloro group and one methyl group | Alters electronic properties compared to bis-substituted variants |

This compound stands out due to its specific substitution pattern that allows for unique reactivity profiles.

Study on Enzyme Inhibition

A recent study focused on the inhibition properties of various pyridine derivatives, including this compound. The research aimed to evaluate the inhibitory effects against acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoforms. The results indicated that certain derivatives exhibited significant inhibitory activity with IC₅₀ values in the nanomolar range .

Synthesis and Biological Evaluation

Another investigation synthesized novel derivatives based on the structural framework of this compound. These compounds were evaluated for their biological activities against various cancer cell lines. The findings suggested that modifications to the chloromethyl groups could enhance cytotoxicity and selectivity towards tumor cells .

Propiedades

IUPAC Name |

4-chloro-2,3-bis(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl3N/c8-3-5-6(10)1-2-11-7(5)4-9/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWVFJNTPKEYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596459 | |

| Record name | 4-Chloro-2,3-bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211540-02-1 | |

| Record name | 4-Chloro-2,3-bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.